N-(4-nitrobenzyl)acetamide

Description

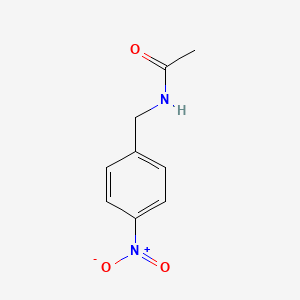

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[(4-nitrophenyl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-7(12)10-6-8-2-4-9(5-3-8)11(13)14/h2-5H,6H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMQPYUAJBGXGCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10204774 | |

| Record name | N-((4-Nitrophenyl)methyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56222-10-7 | |

| Record name | NSC 216075 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056222107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 56222-10-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=216075 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-((4-Nitrophenyl)methyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Routes for N 4 Nitrobenzyl Acetamide

Established Laboratory Synthesis Protocols for N-(4-nitrobenzyl)acetamide

The laboratory-scale synthesis of this compound predominantly relies on the acylation of 4-nitrobenzylamine (B181301). This approach is straightforward and utilizes readily available starting materials.

Amidation Reactions for Acetamide (B32628) Moiety Formation

The formation of the acetamide group is typically achieved through the N-acetylation of 4-nitrobenzylamine. This can be accomplished using common acetylating agents such as acetic anhydride (B1165640) or acetyl chloride.

When 4-nitrobenzylamine is treated with acetic anhydride , typically in the presence of a base or in a suitable solvent, this compound is formed along with acetic acid as a byproduct. The reaction is generally efficient and proceeds under mild conditions. A general procedure involves dissolving 4-nitrobenzylamine in a solvent like dichloromethane (B109758) and adding acetic anhydride. The reaction can be stirred at room temperature until completion, which can be monitored by thin-layer chromatography rsc.org.

Alternatively, acetyl chloride can be employed as the acetylating agent. The reaction of 4-nitrobenzylamine with acetyl chloride is often more vigorous than with acetic anhydride and is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid that is formed as a byproduct ias.ac.in. The choice of solvent is crucial to ensure the solubility of the reactants and to facilitate the reaction.

A representative laboratory procedure for the acetylation of an aromatic amine involves dissolving the amine in a suitable solvent and adding the acetylating agent, followed by stirring at room temperature. Upon completion, the reaction mixture is typically washed with a saturated sodium bicarbonate solution to remove any unreacted acid and then with water. The organic layer is then dried, and the solvent is evaporated to yield the crude product, which can be further purified by recrystallization rsc.org.

Strategies for Introduction of the 4-Nitrobenzyl Group

The most direct and widely used strategy for the synthesis of this compound is the acetylation of commercially available 4-nitrobenzylamine. This method introduces the complete 4-nitrobenzyl moiety in a single step preceding the amide bond formation.

Advanced and Emerging Synthetic Approaches for this compound and its Analogues

In recent years, there has been a growing interest in developing more efficient, sustainable, and environmentally friendly methods for chemical synthesis. These advanced approaches are also applicable to the preparation of this compound and its analogues.

Microwave-Assisted Synthesis in Related N-Substituted Acetamide Preparations

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods nih.govresearchgate.net. The application of microwave irradiation in the synthesis of N-substituted acetamides has been explored. For instance, the synthesis of various 2-cyano-N-(4-oxo-2-substituted thiazolidin-3-yl)acetamide derivatives has been shown to be more efficient under microwave irradiation compared to conventional heating, with increased reaction rates and higher yields jchps.com.

Biocatalytic Approaches in Acetamide Synthesis

Biocatalysis offers a green and sustainable alternative to traditional chemical synthesis, utilizing enzymes to catalyze chemical transformations with high selectivity and under mild reaction conditions. While the direct biocatalytic synthesis of this compound has not been specifically reported, related enzymatic approaches for the formation of N-benzylacetamides have been demonstrated.

For example, research has shown that hydrolase enzymes can be employed for the efficient enzymatic synthesis of antibiotics containing amide bonds. These reactions are typically carried out in aqueous suspension systems under optimal pH and temperature conditions. The use of enzymes often circumvents the need for protecting groups and harsh reagents, contributing to a more environmentally friendly process.

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product in any chemical synthesis. For the preparation of this compound via the acetylation of 4-nitrobenzylamine, several parameters can be adjusted.

Solvent and Base Selection: The choice of solvent can significantly influence the reaction rate and outcome. Aprotic solvents such as dichloromethane, chloroform, or tetrahydrofuran (B95107) are commonly used. The selection of a base, particularly when using acetyl chloride, is important to neutralize the generated acid. Triethylamine and pyridine are common choices, and their stoichiometry should be carefully controlled.

Temperature and Reaction Time: While many acetylation reactions proceed efficiently at room temperature, gentle heating can sometimes be employed to accelerate the reaction. However, higher temperatures might also lead to the formation of side products. The reaction time should be optimized by monitoring the progress of the reaction using techniques like thin-layer chromatography (TLC) to ensure complete conversion of the starting material without significant product degradation.

Purification Techniques: The purity of the final product is highly dependent on the purification method. Recrystallization is a common and effective technique for purifying solid organic compounds like this compound. The choice of recrystallization solvent is critical and is often determined empirically to find a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Purification and Isolation Techniques in Academic Synthesis of this compound

The selection of an appropriate purification strategy for this compound is contingent on the scale of the synthesis and the nature of the impurities present. Generally, a combination of chromatographic and non-chromatographic methods is utilized to achieve a high degree of purity.

Recrystallization

Recrystallization is a widely used and effective method for the purification of solid organic compounds like this compound. This technique relies on the principle of differential solubility of the desired compound and impurities in a suitable solvent or solvent system at varying temperatures. For compounds structurally similar to this compound, such as N-(4-nitrophenyl)acetamide, a binary solvent system of ethanol (B145695) and water has proven to be effective. jcbsc.orgwvu.edu The use of such a mixed solvent system allows for fine-tuning of the solvent polarity to maximize the recovery of the purified product while leaving impurities dissolved in the mother liquor.

The process typically involves dissolving the crude this compound in a minimal amount of hot ethanol, followed by the gradual addition of hot water until the solution becomes slightly turbid. Upon slow cooling, the solubility of this compound decreases, leading to the formation of crystals, while the impurities remain in the solution. Studies on analogous compounds have demonstrated that recrystallization from an ethanol-water mixture can significantly enhance the purity of the final product. wvu.edu

Table 1: Recrystallization Parameters for this compound and Analogues

| Compound | Solvent System | Purity Improvement | Reference |

| N-(4-nitrophenyl)acetamide | Ethanol-Water | Significant increase in purity reported. wvu.edu | wvu.edu |

| Flutamide | Ethanol-Petroleum Ether/Water | Purity of >99% achieved. | A patent for a related compound shows high purity can be achieved. |

Note: Specific yield and purity data for this compound after recrystallization are not extensively reported in the available literature, but the principles applied to the analogous compounds are directly relevant.

Column Chromatography

For more challenging separations or when a very high degree of purity is required, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption onto a stationary phase while being carried through the column by a mobile phase.

For the purification of this compound, a common stationary phase is silica (B1680970) gel, owing to its polarity and versatility. The mobile phase, or eluent, is typically a mixture of a non-polar solvent and a more polar solvent. A gradient of hexane (B92381) and ethyl acetate (B1210297) is a frequently employed mobile phase for the separation of moderately polar compounds like this compound. The separation is achieved by gradually increasing the polarity of the mobile phase, which allows for the sequential elution of compounds based on their affinity for the stationary phase. Less polar impurities will elute first with a lower concentration of ethyl acetate, followed by the desired product as the polarity of the eluent is increased.

The progress of the separation is monitored by collecting fractions of the eluent and analyzing them using thin-layer chromatography.

Table 2: Column Chromatography Parameters for this compound and Related Compounds

| Parameter | Details |

| Stationary Phase | Silica Gel |

| Mobile Phase | Hexane-Ethyl Acetate (Gradient Elution) |

| Elution Principle | Increasing the polarity of the mobile phase (increasing the proportion of ethyl acetate) to elute compounds of increasing polarity. |

| Monitoring | Thin-Layer Chromatography (TLC) |

Note: While the general methodology is well-established, specific details such as the exact gradient profile, sample loading, and resultant purity for this compound can vary depending on the specific impurities present in the crude mixture.

Thin-Layer Chromatography (TLC)

Thin-layer chromatography is an indispensable analytical tool used throughout the synthesis and purification of this compound. It is primarily used to:

Monitor the progress of the reaction: By spotting the reaction mixture on a TLC plate alongside the starting materials, the disappearance of reactants and the appearance of the product can be tracked over time.

Assess the purity of the crude product: A single spot on the TLC plate for the crude product suggests a relatively pure compound, while multiple spots indicate the presence of impurities.

Optimize the mobile phase for column chromatography: Different solvent systems can be tested on TLC plates to find the optimal mobile phase that provides the best separation between this compound and its impurities.

Identify fractions containing the desired product during column chromatography: Fractions collected from the column are spotted on a TLC plate to determine which ones contain the purified product.

For this compound, a common TLC system would involve a silica gel plate as the stationary phase and a mixture of hexane and ethyl acetate as the mobile phase. The retardation factor (Rƒ) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a specific TLC system and can be used for its identification.

Chemical Transformations and Reactivity Profile of N 4 Nitrobenzyl Acetamide

Fundamental Reaction Pathways of N-(4-nitrobenzyl)acetamide

The reactivity of this compound is largely governed by the electronic properties of its constituent functional groups. The potent electron-withdrawing nature of the nitro group significantly influences the chemistry of the aromatic ring, while the acetamide (B32628) and benzyl (B1604629) functionalities present their own distinct reaction possibilities.

Reduction of the Nitro Functional Group to Amino Functionality

One of the most significant transformations of this compound is the reduction of its nitro group (-NO₂) to an amino group (-NH₂), yielding N-(4-aminobenzyl)acetamide. This reaction is a cornerstone in the synthesis of various derivatives and is achievable through several established methods. The choice of reducing agent is crucial as it can affect the selectivity and yield of the reaction, especially given the presence of the reducible amide group.

Catalytic hydrogenation is a widely employed method, often utilizing catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney nickel. nih.govjove.com For instance, this compound can be quantitatively converted to N-(4-aminobenzyl)acetamide using Raney Nickel as a catalyst under a hydrogen atmosphere at room temperature. jove.com

Alternatively, metal-based reductions in acidic media are effective. Reagents like iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in the presence of an acid like hydrochloric acid (HCl) can efficiently reduce the aromatic nitro group. jove.comlibretexts.org These methods are particularly useful in laboratory settings due to their reliability and operational simplicity.

| Reagent/Catalyst | Conditions | Product | Notes |

|---|---|---|---|

| H₂/Raney Ni | Tetrahydrofuran (B95107), Room Temperature | N-(4-aminobenzyl)acetamide | High yield and selectivity. |

| H₂/Pd-C | Various Solvents (e.g., Ethanol) | N-(4-aminobenzyl)acetamide | Common and efficient method for nitro group reduction. |

| Fe/HCl or Fe/CH₃COOH | Aqueous/Acidic Medium, Heat | N-(4-aminobenzyl)acetamide | Classic and cost-effective reduction method. |

| Zn/HCl or Zn/CH₃COOH | Aqueous/Acidic Medium | N-(4-aminobenzyl)acetamide | Provides a mild method for reduction. libretexts.org |

| SnCl₂/HCl | Acidic Medium | N-(4-aminobenzyl)acetamide | Mild conditions, often used when other reducible groups are present. |

Reactivity of the Acetamide Moiety: Hydrolytic Pathways

The acetamide group in this compound can undergo hydrolysis under both acidic and basic conditions to yield 4-nitrobenzylamine (B181301) and acetic acid or its corresponding salt. allen.inlibretexts.org Amide hydrolysis is typically slower than the hydrolysis of other carboxylic acid derivatives like esters, often requiring heat and a strong acid or base. libretexts.org

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of the amide's carbonyl oxygen. masterorganicchemistry.com This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. patsnap.comyoutube.com A subsequent series of proton transfers leads to the formation of a tetrahedral intermediate, which then collapses, expelling the amine as a good leaving group (in its protonated, ammonium (B1175870) form). The final products are 4-nitrobenzylammonium salt and acetic acid. youtube.comyoutube.com

Base-Promoted Hydrolysis: In the presence of a strong base, such as aqueous sodium hydroxide (B78521), the hydroxide ion (OH⁻) acts as the nucleophile, directly attacking the electrophilic carbonyl carbon. allen.inchemistrysteps.com This forms a tetrahedral intermediate. The expulsion of the amide anion (⁻NH-CH₂-C₆H₄-NO₂) is generally unfavorable as it is a very strong base. chemistrysteps.com However, the reaction is driven forward by the subsequent irreversible deprotonation of the initially formed carboxylic acid by the strongly basic amine, ultimately yielding a carboxylate salt (sodium acetate) and the free amine (4-nitrobenzylamine). youtube.comchemistrysteps.com The reaction typically requires heating to proceed at a reasonable rate. libretexts.org

Nucleophilic and Electrophilic Substitution Potentials on the Aromatic Ring

The reactivity of the aromatic ring in this compound towards substitution reactions is profoundly dictated by the electronic effects of its substituents: the nitro group and the acetamidomethyl group (-CH₂NHCOCH₃).

Electrophilic Aromatic Substitution (EAS): The nitro group is a powerful electron-withdrawing group, which strongly deactivates the benzene (B151609) ring towards electrophilic attack. libretexts.orgmakingmolecules.com It deactivates by both a strong resonance effect and an inductive effect, significantly reducing the nucleophilicity of the ring. Consequently, electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, require harsh conditions (e.g., strong heating) to proceed. libretexts.orgmakingmolecules.com

Furthermore, the nitro group is a meta-director. makingmolecules.com This means that any successful electrophilic substitution will predominantly occur at the positions meta to the nitro group (i.e., the C2 and C6 positions, which are ortho to the acetamidomethyl group). This directive effect arises because the resonance structures of the cationic intermediate (the arenium ion) formed during ortho or para attack place a positive charge on the carbon atom directly bonded to the electron-withdrawing nitro group, which is highly destabilizing. ijrti.org Attack at the meta position avoids this unfavorable arrangement. makingmolecules.com

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution typically requires two key features: a strong electron-withdrawing group to activate the ring towards nucleophilic attack and a good leaving group (such as a halide) on the ring. While this compound possesses a potent activating group (the nitro group), it lacks a suitable leaving group on the aromatic ring. The substituents are hydrogen atoms and the acetamidomethyl group, neither of which can be displaced as a stable anion under typical SNAr conditions. Therefore, this compound is not expected to undergo nucleophilic aromatic substitution.

Derivatization Chemistry of this compound

The functional groups present in this compound serve as handles for further chemical modifications, allowing for the synthesis of a wide range of derivatives.

Functionalization of the 4-Nitrobenzyl Aromatic Ring

As discussed in section 3.1.3, functionalizing the aromatic ring via electrophilic aromatic substitution is challenging due to the deactivating effect of the nitro group. makingmolecules.com However, under forced conditions, reactions can be induced. For example, further nitration would require a potent nitrating mixture (e.g., fuming HNO₃/H₂SO₄) and would be expected to yield N-(2,4-dinitrobenzyl)acetamide. Halogenation would similarly require harsh conditions and a Lewis acid catalyst, with the substituent entering the position meta to the existing nitro group.

Modifications at the Acetamide Nitrogen and Carbonyl Groups

The secondary amide functionality offers several avenues for derivatization.

N-Alkylation: The hydrogen atom on the amide nitrogen can be replaced with an alkyl group. N-alkylation of secondary amides typically requires a strong base, such as sodium hydride (NaH), to deprotonate the nitrogen, forming a nucleophilic amide anion. stackexchange.com This anion can then react with an alkyl halide (e.g., iodomethane (B122720) or benzyl bromide) in an Sₙ2 reaction to yield the corresponding N,N-disubstituted amide. stackexchange.com The choice of base and solvent is critical to favor N-alkylation over potential O-alkylation.

Reduction of the Carbonyl Group: The carbonyl group of the acetamide can be reduced to a methylene (B1212753) group (-CH₂-), converting the amide into a secondary amine. This transformation is commonly achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in a solvent such as tetrahydrofuran. nih.gov Milder, more selective methods using hydrosilanes in the presence of transition metal catalysts (e.g., cobalt or nickel) have also been developed for the reduction of secondary amides. nih.govrsc.org Such a reaction on this compound would yield N-ethyl-4-nitrobenzylamine, although the nitro group might also be susceptible to reduction depending on the specific reagent and conditions used. More controlled reductions can yield imines. strath.ac.ukacs.org

Reaction with Nitrous Acid: Secondary amides react with nitrous acid (HNO₂) to form N-nitroso compounds (N-nitrosamides), in contrast to primary amides which are hydrolyzed to carboxylic acids under the same conditions. libretexts.orgstackexchange.comvedantu.com

| Reactive Site | Reaction Type | Reagents | Expected Product |

|---|---|---|---|

| Acetamide Nitrogen | N-Alkylation | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | N-alkyl-N-(4-nitrobenzyl)acetamide |

| Acetamide Carbonyl | Reduction to Amine | LiAlH₄ | N-ethyl-N-(4-nitrobenzyl)amine (potential for nitro group reduction) |

| Acetamide Carbonyl | Reduction to Imine | Triflic anhydride (B1165640), 2-fluoropyridine, then Et₃SiH | N-(4-nitrobenzyl)ethanimine |

| Aromatic Ring | Electrophilic Nitration | Fuming HNO₃/H₂SO₄ (Forced Conditions) | N-(2,4-dinitrobenzyl)acetamide |

The Role of this compound in the Synthesis of Complex Molecular Architectures

This compound , a derivative of benzylamine, serves as a versatile building block in the realm of organic synthesis, particularly in the construction of intricate molecular frameworks through intermolecular reactions. Its strategic placement of a reactive nitro group and an acetamido functionality on a benzyl core allows for a diverse range of chemical transformations, paving the way for the assembly of complex heterocyclic and acyclic structures. This article delves into the utility of this compound and its derivatives in forming such elaborate molecular architectures.

The primary pathway for engaging this compound in intermolecular reactions involves the reduction of its nitro group to an amine, yielding N-(4-aminobenzyl)acetamide . This transformation is crucial as the resulting primary amine is a key functional group for a multitude of multicomponent reactions (MCRs), which are powerful tools for rapidly building molecular complexity.

One of the most prominent applications of N-(4-aminobenzyl)acetamide is as the amine component in the Ugi four-component reaction (U-4CR) . The U-4CR is a cornerstone of combinatorial chemistry, allowing for the one-pot synthesis of α-acylamino carboxamides from an amine, an aldehyde, a carboxylic acid, and an isocyanide. By employing N-(4-aminobenzyl)acetamide in this reaction, chemists can introduce the N-(4-acetylaminobenzyl) moiety into a larger, more complex structure. The general scheme for this reaction is depicted below:

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Product |

| N-(4-aminobenzyl)acetamide | Aldehyde (R¹-CHO) | Carboxylic Acid (R²-COOH) | Isocyanide (R³-NC) | α-Acylamino carboxamide |

This reaction is highly valued for its efficiency and the high degree of molecular diversity that can be achieved by varying the other three components. The resulting complex amides can serve as precursors for the synthesis of various heterocyclic compounds and peptidomimetics.

Similarly, the amino group of N-(4-aminobenzyl)acetamide can participate in the Biginelli reaction , a three-component condensation that yields dihydropyrimidinones. While the classical Biginelli reaction utilizes urea (B33335) or thiourea, variations of this reaction can incorporate primary amines. In a modified approach, a derivative of N-(4-aminobenzyl)acetamide, such as a corresponding urea or guanidine, could potentially be employed to generate dihydropyrimidinone scaffolds bearing the N-(4-acetylaminobenzyl) substituent. These heterocyclic cores are of significant interest in medicinal chemistry due to their wide range of biological activities.

The Pictet-Spengler reaction offers another avenue for the construction of complex heterocyclic systems, specifically tetrahydro-β-carbolines and tetrahydroisoquinolines. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. While N-(4-aminobenzyl)acetamide is not a β-arylethylamine itself, its derivatives, where the amino group is part of a larger β-arylethylamine framework, could undergo this transformation, leading to the formation of intricate fused heterocyclic systems.

Furthermore, the participation of N-(4-aminobenzyl)acetamide in the Hantzsch pyridine (B92270) synthesis can be envisioned. This multicomponent reaction typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849). By substituting ammonia with N-(4-aminobenzyl)acetamide, it is possible to synthesize 1,4-dihydropyridines, and subsequently pyridines, functionalized with the N-(4-acetylaminobenzyl) group. The reaction proceeds through a series of condensation and cyclization steps to afford the heterocyclic ring.

| Reaction Name | Key Reactants | Resulting Scaffold | Potential Role of this compound Derivative |

| Ugi Reaction | Amine, Aldehyde, Carboxylic Acid, Isocyanide | α-Acylamino carboxamide | Amine component (as N-(4-aminobenzyl)acetamide) |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinone | Amine source (as a urea derivative) |

| Pictet-Spengler Reaction | β-Arylethylamine, Aldehyde/Ketone | Tetrahydro-β-carboline/Tetrahydroisoquinoline | As part of a larger β-arylethylamine structure |

| Hantzsch Pyridine Synthesis | Aldehyde, 2x β-Ketoester, Ammonia | 1,4-Dihydropyridine | Nitrogen source (as N-(4-aminobenzyl)acetamide) |

While direct, documented examples of this compound participating in these specific named reactions to form complex architectures can be challenging to find in readily available literature, the chemical principles governing these transformations strongly support its potential as a valuable precursor. The reduction to N-(4-aminobenzyl)acetamide unlocks its utility as a versatile amine component, enabling its incorporation into a wide array of complex molecules through the power of intermolecular and multicomponent reaction strategies. The continued exploration of such building blocks is crucial for the advancement of synthetic chemistry and the discovery of novel compounds with significant applications.

Application As a Building Block in Complex Organic Synthesis

Strategic Incorporation into Multifunctional Organic Scaffolds

The term "multifunctional organic scaffolds" refers to core molecular structures that possess multiple functional groups and points of diversity, allowing for the generation of libraries of related compounds. N-(4-nitrobenzyl)acetamide can be considered a simple multifunctional scaffold in its own right, with the potential for modification at the nitro group, the aromatic ring, the benzylic position, and the acetamide (B32628) group.

By strategically manipulating these functional groups, a variety of derivatives can be accessed. For example, the nitro group can be reduced to an amine, which can then be acylated, alkylated, or converted into a diazonium salt for further transformations. The aromatic ring can undergo electrophilic substitution reactions, although the nitro group is deactivating. The acetamide can be hydrolyzed to the corresponding amine, which can then be derivatized. This versatility makes this compound a potential starting point for the synthesis of more complex, multifunctional molecules.

Facilitation of Carbon-Heteroatom Bond Formation in Derivative Synthesis

The formation of carbon-heteroatom bonds (C-N, C-O, C-S, etc.) is a fundamental process in organic synthesis. The structure of this compound offers opportunities to facilitate such bond formations in the synthesis of its derivatives.

The benzylic position of this compound is activated by the adjacent aromatic ring and, to some extent, by the nitro group. This could allow for nucleophilic substitution reactions at this position, leading to the formation of new carbon-heteroatom bonds. For example, under appropriate conditions, the benzylic hydrogen atoms could be replaced by a halogen, which could then be substituted by various heteroatom nucleophiles.

Furthermore, as previously mentioned, the reduction of the nitro group to an amine provides a nucleophilic nitrogen atom that can readily participate in the formation of new carbon-nitrogen bonds through reactions such as N-alkylation, N-acylation, and condensation with carbonyl compounds.

Despite a comprehensive search for spectroscopic and analytical data specific to this compound, the necessary experimental details required to construct the requested article are not available through the conducted searches. The search results predominantly yield data for a structurally different isomer, N-(4-nitrophenyl)acetamide, which lacks the critical benzyl (B1604629) methylene (B1212753) (-CH₂) group of the target compound. Data for this isomer is not applicable for an accurate characterization of this compound.

Furthermore, searches in chemical databases and for synthesis literature did not provide the specific ¹H NMR, ¹³C NMR, IR, Raman, or mass spectrometry data needed to populate the sections and data tables as outlined in the instructions.

Due to the lack of available scientific data for this compound, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the user's strict outline and content requirements. Fulfilling the request would require speculative data, which would compromise the integrity and accuracy of the article.

Spectroscopic and Advanced Analytical Methodologies for Characterization of N 4 Nitrobenzyl Acetamide

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. The absorption of UV or visible light by N-(4-nitrobenzyl)acetamide promotes electrons from a ground state to a higher energy excited state. The specific wavelengths at which absorption occurs are characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

The primary chromophore in this compound is the 4-nitrophenyl group. This system consists of a benzene (B151609) ring substituted with a nitro group (-NO₂), which is a strong electron-withdrawing group, and a benzyl (B1604629) acetamide (B32628) moiety. The presence of the nitro group in conjugation with the benzene ring gives rise to distinct electronic transitions. Typically, compounds of this nature exhibit two main types of absorption bands:

π → π* Transitions: These are high-energy transitions that occur in aromatic and other conjugated systems. For the nitrophenyl group, these transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are usually characterized by high molar absorptivity (ε).

n → π* Transitions: These lower-energy transitions involve the excitation of a non-bonding electron (from the oxygen atoms of the nitro group) to a π* antibonding orbital of the aromatic ring. These bands are typically much weaker (lower ε) than π → π* bands.

The insulating methylene (B1212753) (-CH₂) group in the benzyl portion of the molecule separates the acetamide group from direct electronic conjugation with the nitrophenyl ring system. Consequently, the UV-Vis spectrum is dominated by the electronic transitions of the 4-nitrophenyl chromophore. While specific experimental values for this compound are not extensively reported in publicly available literature, the expected absorption maxima can be inferred from structurally similar compounds.

Table 1: Expected UV-Vis Absorption Characteristics for this compound

| Expected Transition Type | Approximate Wavelength (λmax) Range | Associated Structural Feature |

|---|---|---|

| π → π* | 250-280 nm | Phenyl ring and nitro group conjugation |

Chromatographic Techniques for Separation and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The separation is based on the differential partitioning of the components between a stationary phase and a mobile phase.

Thin-Layer Chromatography (TLC) is a simple, rapid, and effective method used primarily to monitor the progress of a chemical reaction. In the synthesis of this compound, TLC can be used to track the consumption of the starting materials and the formation of the product.

A small spot of the reaction mixture is applied to a TLC plate (typically silica (B1680970) gel, a polar stationary phase), which is then placed in a chamber with a suitable solvent system (the mobile phase). The components of the mixture travel up the plate at different rates depending on their polarity. The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound and solvent system. The product, this compound, would be expected to have a different Rf value from the starting materials, allowing for a clear visual assessment of the reaction's progress. Visualization is often achieved under a UV lamp, where the aromatic rings absorb light and appear as dark spots.

Table 3: Hypothetical TLC Parameters for Monitoring this compound Synthesis

| Parameter | Description | Example |

|---|---|---|

| Stationary Phase | The adsorbent coated on the TLC plate. | Silica Gel 60 F₂₅₄ |

| Mobile Phase | The solvent system used to develop the plate. | Ethyl Acetate (B1210297) / Hexane (B92381) (e.g., 1:1 v/v) |

| Visualization | Method used to see the spots of the compounds. | UV light at 254 nm |

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of individual components in a mixture. It offers higher resolution and sensitivity compared to TLC.

For the analysis of this compound, a reversed-phase HPLC method is typically employed. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. This compound, being a moderately polar compound, would be retained on the column and then eluted. The time it takes for the compound to travel through the column to the detector is known as its retention time, which is highly reproducible under constant conditions. A UV detector is commonly used, set to a wavelength where the nitrophenyl chromophore absorbs strongly (e.g., ~260-270 nm), allowing for sensitive detection.

This method is ideal for:

Purity Assessment: The purity of a sample can be accurately determined by integrating the area of the product peak and comparing it to the total area of all peaks in the chromatogram.

Quantitative Analysis: By creating a calibration curve from standards of known concentration, the exact concentration of this compound in a sample can be determined.

Table 4: Typical HPLC Parameters for the Analysis of this compound

| Parameter | Description | Typical Condition |

|---|---|---|

| Column | The stationary phase used for separation. | C18 (Octadecylsilyl silica gel) |

| Mobile Phase | The solvent mixture pumped through the column. | Isocratic or gradient mixture of Acetonitrile and Water |

| Flow Rate | The speed at which the mobile phase moves. | 1.0 mL/min |

| Detector | The device used to detect the compound as it elutes. | UV-Vis Detector (set at ~265 nm) |

Computational Chemistry and Theoretical Investigations of N 4 Nitrobenzyl Acetamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods provide insights into molecular properties and reactivity.

Density Functional Theory (DFT) Studies on Molecular Properties

DFT has become a primary tool in computational chemistry for predicting the electronic structure and properties of molecules. A typical DFT study on N-(4-nitrobenzyl)acetamide would involve optimizing the molecular geometry to find its most stable three-dimensional structure. From this optimized structure, various electronic properties such as dipole moment, polarizability, and thermodynamic parameters (enthalpy, entropy, and Gibbs free energy) would be calculated. Different combinations of functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-311++G(d,p)) would be employed to ensure the accuracy of the results.

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energies

Frontier Molecular Orbital theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. For this compound, this analysis would identify the regions of the molecule most likely to participate in electrophilic and nucleophilic attacks.

A hypothetical data table for such an analysis would look like this:

| Parameter | Energy (eV) |

| EHOMO | Data not available |

| ELUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map displays color-coded regions of electrostatic potential on the molecule's surface. Red areas indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), indicating sites for nucleophilic attack. Green regions denote neutral potential. For this compound, an MEP analysis would highlight the electronegative oxygen atoms of the nitro and acetamide (B32628) groups as potential sites for electrophilic interaction.

Conformational Analysis and Stability Studies

Molecules with rotatable bonds, like this compound, can exist in various spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and to understand the energy barriers between them. For this compound, this would involve systematically rotating the bonds connecting the benzyl (B1604629) group, the acetamide linker, and the phenyl ring to map the potential energy surface and identify the global and local energy minima. This information is vital for understanding how the molecule's shape influences its physical and biological properties.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling can elucidate the step-by-step pathways of chemical reactions, providing insights that are often difficult to obtain experimentally.

Calculation of Activation Energies and Reaction Pathways

By modeling a potential reaction involving this compound, such as hydrolysis or reduction of the nitro group, computational methods can identify the transition state structures and calculate the activation energies. The activation energy is the minimum energy required for a reaction to occur and is a critical factor in determining the reaction rate. This analysis would provide a theoretical foundation for understanding the chemical transformations of this compound.

A representative data table for a hypothetical reaction might be:

| Reaction Step | Activation Energy (kcal/mol) |

| Reactant → Transition State 1 | Data not available |

| Intermediate → Transition State 2 | Data not available |

| Overall Reaction | Data not available |

Investigation of Substituent Effects on Reactivity

The reactivity of this compound is significantly influenced by the electronic properties of substituents on its aromatic ring. Theoretical studies on analogous molecular structures, such as nitrobenzyl carbamates and N-substituted diacetamides, provide insight into these effects. The electronic influence of a substituent is typically categorized into inductive effects, transmitted through sigma bonds, and resonance effects, transmitted through pi systems. ucsb.edu These effects can either donate or withdraw electron density, thereby stabilizing or destabilizing reaction intermediates and transition states. libretexts.org

In reactions involving the nitrobenzyl moiety, the stability of intermediates is paramount. For instance, studies on the fragmentation of 4-nitrobenzyl carbamate (B1207046) derivatives show that the reaction rate is accelerated by electron-donating substituents on the benzyl ring. rsc.orgresearchgate.net This acceleration is attributed to the stabilization of a developing positive charge on the benzylic carbon in the transition state. rsc.orgresearchgate.net Conversely, electron-withdrawing groups are predicted to slow such reactions by destabilizing this carbocation-like transition state.

A computational study on the thermal decomposition of N-substituted diacetamides, including the N-(4-nitrophenyl) analogue, demonstrated that N-aryl substituents modify the activation energy required for pyrolysis. nih.gov The delocalization of nitrogen's lone-pair electrons into the aromatic ring alters the electronic character of the amide group, thereby affecting its reactivity. nih.gov

Based on these principles, the effect of hypothetical substituents on the reactivity of this compound can be predicted. Electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) at ortho or para positions would likely increase the rate of reactions where a positive charge develops on the benzyl group. Electron-withdrawing groups (EWGs) like an additional nitro group (-NO₂) or a trifluoromethyl group (-CF₃) would have the opposite effect.

| Substituent (at ortho/para position) | Electronic Effect | Predicted Impact on Reactivity (e.g., Fragmentation) |

|---|---|---|

| -OCH₃ (Methoxy) | Strongly Electron-Donating (Resonance) | Significant rate acceleration |

| -CH₃ (Methyl) | Weakly Electron-Donating (Inductive) | Moderate rate acceleration |

| -H (Hydrogen) | Neutral (Reference) | Baseline reactivity |

| -Cl (Chloro) | Weakly Electron-Withdrawing (Inductive) | Slight rate deceleration |

| -NO₂ (Nitro) | Strongly Electron-Withdrawing (Resonance & Inductive) | Significant rate deceleration |

Theoretical Characterization of Intermolecular Interactions and Crystal Lattices

Computational methods are essential for understanding the non-covalent interactions that dictate the crystal packing of this compound. These interactions, primarily hydrogen bonds and van der Waals forces, determine the supramolecular architecture, which in turn influences the material's physical properties.

Hydrogen Bonding Network Analysis

The molecular structure of this compound features several potential hydrogen bond donors and acceptors, making it capable of forming a complex and stable hydrogen-bonding network. The primary hydrogen bond donor is the amide N-H group, while the primary acceptors are the oxygen atoms of the carbonyl group and the nitro group.

Crystal structure analyses of closely related compounds provide a template for the likely hydrogen-bonding patterns.

Intermolecular N-H···O Bonds: The most common interaction in related acetamides involves the amide N-H group and the carbonyl oxygen of a neighboring molecule, often forming chains or dimeric motifs. imist.ma In the crystal structure of 2-Chloro-N-(4-nitrophenyl)acetamide, for example, intermolecular N-H···O hydrogen bonds generate a layered structure. imist.ma

Intermolecular C-H···O Bonds: Weaker C-H···O hydrogen bonds, involving the methylene (B1212753) C-H donors of the benzyl group or the methyl C-H donors of the acetamide group, also play a significant role in crystal packing. In N,N-Bis(4-nitrophenyl)acetamide, molecules are linked by pairs of C-H···O hydrogen bonds, forming inversion dimers and chains. researchgate.net

Intramolecular N-H···O Bonds: In some conformations, an intramolecular hydrogen bond can form between the amide N-H and an oxygen atom of the ortho-nitro group in related structures. iucr.orgiucr.org For the para-substituted this compound, this specific intramolecular bond is not possible, emphasizing the role of intermolecular connections.

The interplay of these interactions leads to a robust three-dimensional network that stabilizes the crystal lattice.

| Donor (D) | Acceptor (A) | Bond Type | Potential Motif in Crystal Lattice |

|---|---|---|---|

| N-H (Amide) | O=C (Carbonyl) | Intermolecular | Chains, Layers |

| N-H (Amide) | O-N=O (Nitro) | Intermolecular | Cross-linking between chains/layers |

| C-H (Benzyl CH₂) | O=C (Carbonyl) | Intermolecular | Dimers, Sheets |

| C-H (Benzyl CH₂) | O-N=O (Nitro) | Intermolecular | Stabilization of primary network |

Hirshfeld Surface Analysis for Intermolecular Contact Contributions

For organic molecules like this compound, which are rich in hydrogen, the majority of intermolecular contacts are typically H···H interactions. Analysis of analogous structures provides quantitative estimates for the expected contributions of various contacts. For instance, in N-(4-nitrophenyl)-2-(piperidin-1-yl)acetamide, H···H contacts account for the majority of interactions, followed by O···H/H···O contacts. nih.gov Similarly, studies on other complex acetamides show that H···H contacts often comprise over 40% of the Hirshfeld surface area. mdpi.com

The key intermolecular contacts for this compound and their typical contributions are:

H···H Contacts: These represent van der Waals interactions between hydrogen atoms on adjacent molecules and are the most abundant, typically appearing as a large, diffuse region in the fingerprint plot.

O···H/H···O Contacts: These are characteristic of hydrogen bonds and appear as distinct "wings" or "spikes" in the fingerprint plot. Their presence and prominence are direct indicators of the N-H···O and C-H···O hydrogen bonding network.

N···H/H···N and O···N/N···O Contacts: These contacts, involving the nitro group, are also present and contribute to the stability of the crystal structure. nih.gov

| Intermolecular Contact Type | Typical Contribution to Hirshfeld Surface (%) | Interaction Represented |

|---|---|---|

| H···H | 40 - 55% | Van der Waals forces |

| O···H / H···O | 20 - 30% | Hydrogen bonding (N-H···O, C-H···O) |

| C···H / H···C | 10 - 20% | Van der Waals, C-H···π interactions |

| N···H / H···N | 3 - 7% | Weak hydrogen bonding / van der Waals |

| Other (O···C, N···O, C···C) | < 5% | Minor van der Waals contacts |

Note: The percentage contributions are estimates based on analyses of structurally similar compounds.

Q & A

Basic: What are the common synthetic routes for preparing N-(4-nitrobenzyl)acetamide, and how can reaction conditions be optimized?

This compound is typically synthesized via nucleophilic substitution or amidation reactions. A standard approach involves reacting 4-nitrobenzylamine with acetyl chloride or acetic anhydride under controlled conditions. Key steps include:

- Refluxing in a polar aprotic solvent (e.g., dichloromethane or THF) with a base (e.g., triethylamine) to neutralize HCl byproducts.

- Purification via recrystallization using ethanol or methanol, yielding high-purity crystals .

- Optimization : Adjusting stoichiometry (e.g., 1.2:1 molar ratio of acetylating agent to amine) and reaction time (6–12 hours) improves yields. Monitoring by TLC or HPLC ensures reaction completion.

Basic: Which spectroscopic methods are most effective for characterizing this compound?

Critical techniques include:

- ¹H/¹³C NMR : The nitro group deshields adjacent protons, causing distinct aromatic signals (δ 8.2–8.5 ppm for nitrobenzyl protons). The acetamide methyl group appears at δ 2.1 ppm .

- IR Spectroscopy : Strong absorption bands at ~1650 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) confirm functional groups.

- Mass Spectrometry : Molecular ion peaks at m/z 208 (M⁺) and fragment ions at m/z 121 (nitrobenzyl) validate the structure .

Advanced: How can researchers resolve contradictions in reported solubility or stability data?

Discrepancies in solubility (e.g., DMSO vs. ethanol) or stability (thermal decomposition thresholds) require:

- Controlled Replication : Reproduce experiments under standardized conditions (temperature, solvent grade).

- Analytical Validation : Use differential scanning calorimetry (DSC) for stability profiling and HPLC-UV for solubility quantification .

- Statistical Analysis : Compare data across studies using ANOVA to identify outliers or methodological biases.

Advanced: What crystallographic techniques are suitable for analyzing this compound?

Single-crystal X-ray diffraction (SCXRD) is ideal for resolving molecular geometry. Key parameters include:

- Unit Cell Dimensions : Monoclinic systems (e.g., C2/c space group) with hydrogen-bonding networks (e.g., N–H···O interactions between acetamide and nitro groups) .

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion artifacts.

- Software : Refinement via SHELXL and visualization with Mercury reveal packing motifs and intermolecular interactions .

Basic: What safety precautions are necessary when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Waste Disposal : Neutralize acidic byproducts before disposing in halogenated waste containers .

Advanced: How does the nitro group influence reactivity in nucleophilic substitution reactions?

The nitro group’s electron-withdrawing nature:

- Activates the Benzyl Position : Enhances susceptibility to nucleophilic attack at the para position.

- Stabilizes Transition States : Lowers activation energy in SNAr reactions, enabling coupling with thiols or amines under mild conditions (e.g., K₂CO₃ in DMF at 60°C) .

Basic: What are the primary research applications of this compound?

- Medicinal Chemistry : Serves as a precursor for antimicrobial or anticancer agents (e.g., thiadiazole derivatives) .

- Material Science : Functionalizes polymers or metal-organic frameworks (MOFs) due to its polar nitro and amide groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.